EED Binding vs. 5-Lipoxygenase Selectivity
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine inhibits the binding of an Oregon‑Green probe to GST‑tagged EED with an IC50 of 40 nM in a LanthaScreen TR‑FRET assay [1]. This target‑specific affinity is not observed for a closely related analog; the same compound was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at 100 µM and showed no significant activity (NS) [2]. The stark difference in activity profiles demonstrates that this compound is not a promiscuous enzyme inhibitor but rather a selective ligand for EED.
NS at 100 µM (5‑LO)
| Evidence Dimension | Inhibition of target binding |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | No significant inhibition at 100 µM (5-Lipoxygenase) |
| Quantified Difference | >2500-fold selectivity for EED over 5-Lipoxygenase (based on available data) |
| Conditions | GST-tagged EED, Oregon‑Green probe, LanthaScreen TR‑FRET assay, 1 hr incubation |
Why This Matters
This quantitative selectivity profile informs scientists that (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is a targeted tool compound for EED-mediated protein‑protein interactions, not a broadly reactive enzyme inhibitor.
- [1] BindingDB. (n.d.). BDBM50231871 (CHEMBL4072445): IC50 = 40 nM for inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231871 View Source
- [2] ChEMBL. (n.d.). CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. Retrieved from https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL620010/ View Source
